molecular formula C24H15F4N5 B1148114 4-Fluoro-1-(3-(pyrimidin-5-yl)phenyl)-1-(2-(trifluoromethyl)pyridin-4-yl)-1H-isoindol-3-amine CAS No. 1227163-56-5

4-Fluoro-1-(3-(pyrimidin-5-yl)phenyl)-1-(2-(trifluoromethyl)pyridin-4-yl)-1H-isoindol-3-amine

Cat. No.: B1148114
CAS No.: 1227163-56-5
M. Wt: 449.4
InChI Key:
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Description

AZD3839 is a novel inhibitor of BACE1 with IC50 value of 4.8μM

Scientific Research Applications

Metabolic Pathways and Biotransformation

4-Fluoro-1-(3-(pyrimidin-5-yl)phenyl)-1-(2-(trifluoromethyl)pyridin-4-yl)-1H-isoindol-3-amine, as a part of β-secretase inhibitors, has been explored for its biotransformation. The compound shows extensive metabolism with over 90% excretion in feces after intravenous administration in rats. Notably, a unique metabolic pathway was identified involving a ring-opening reaction followed by elimination of a carbon atom and a ring closure to form an imidazole ring, a pathway not anticipated from in vitro data (Lindgren et al., 2013).

Synthesis and Derivative Creation

The compound's structure has been involved in the synthesis of various derivatives. For example, reaction with 5-bromo-1,1,1-trichloro(fluoro)-4-methoxy-alk-3-en-2-ones leads to specific pyrimidin-2-ones, which are then reacted further to create a series of novel compounds (Zanatta et al., 2005).

Antimicrobial Activity

Pyrimidine salts, including derivatives of this compound, have been synthesized and tested for antibacterial and antifungal activities. Certain compounds demonstrated notable inhibition towards various microbial activities, indicating potential for antimicrobial applications (Mallikarjunaswamy et al., 2013).

Pesticidal Activities

The compound's structure has been incorporated in the design of novel pesticides. Derivatives have shown excellent insecticidal and fungicidal activities against various pests, with some compounds exhibiting broad-spectrum activity. This suggests its potential utility in developing new pesticides with novel modes of action (Liu et al., 2021).

Antifungal Applications

Pyrimidine derivatives containing an amide moiety, including those related to this compound, have shown significant antifungal activities against various fungi. This indicates the potential use of these derivatives in antifungal applications (Wu et al., 2021).

Properties

IUPAC Name

7-fluoro-3-(3-pyrimidin-5-ylphenyl)-3-[2-(trifluoromethyl)pyridin-4-yl]isoindol-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15F4N5/c25-19-6-2-5-18-21(19)22(29)33-23(18,17-7-8-32-20(10-17)24(26,27)28)16-4-1-3-14(9-16)15-11-30-13-31-12-15/h1-13H,(H2,29,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJPBADHCKFUMIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2(C3=C(C(=CC=C3)F)C(=N2)N)C4=CC(=NC=C4)C(F)(F)F)C5=CN=CN=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15F4N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was synthesized as described for Example 12 in 46% yield starting from 1-(3-bromophenyl)-4-fluoro-1-(2-(trifluoromethyl)pyridin-4-yl)-1H-isoindol-3-amine (56.2 mg, 0.12 mmol), pyrimidin-5-ylboronic acid (17.0 mg, 0.14 mmol), PdCl2(dppf)-CH2Cl2 adduct (10.2 mg, 0.01 mmol), K2CO3 (aq) (0.19 mL, 0.37 mmol).
Name
1-(3-bromophenyl)-4-fluoro-1-(2-(trifluoromethyl)pyridin-4-yl)-1H-isoindol-3-amine
Quantity
56.2 mg
Type
reactant
Reaction Step One
Quantity
17 mg
Type
reactant
Reaction Step Two
Name
Quantity
0.19 mL
Type
reactant
Reaction Step Three
Quantity
10.2 mg
Type
catalyst
Reaction Step Four
Yield
46%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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